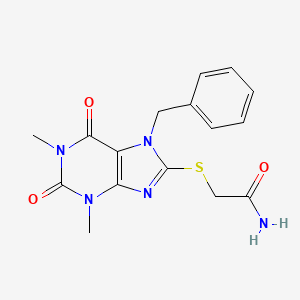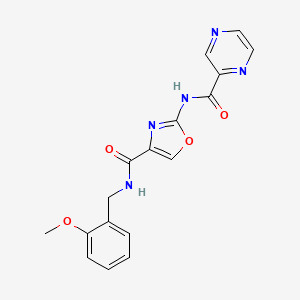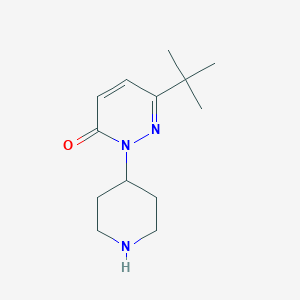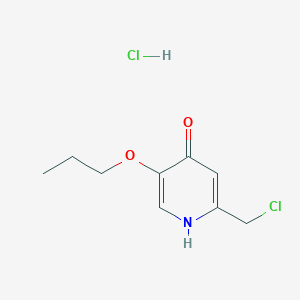
2-(Chloromethyl)-5-propoxypyridin-4-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "2-(Chloromethyl)-5-propoxypyridin-4-ol hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss various chlorinated pyridine derivatives, which are structurally related to the compound . These derivatives are of significant interest due to their potential applications in medicinal chemistry and as intermediates in organic synthesis .
Synthesis Analysis
The synthesis of chlorinated pyridine derivatives can involve different strategies, such as directed ortho metalation using superbases , chlorination of hydroxypyridines , and cyclization reactions . For example, the synthesis of 5-(chloromethyl)furo[2,3-b]pyridine, a related compound, was achieved in a multi-step process starting from commercially available materials . Similarly, the synthesis of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride involved N-oxidation, nitration, methoxylation, acylation, and hydrolysis, followed by chlorination and salification .
Molecular Structure Analysis
The molecular structure of chlorinated pyridines is characterized by the presence of a chlorine atom, which can significantly influence the electronic properties of the molecule. The position of the chlorine atom, as well as other substituents on the pyridine ring, can affect the reactivity and interaction with biological targets . For instance, the introduction of hydroxyl and chlorine moieties on 2,4-diaryl-5H-indeno[1,2-b]pyridines has been shown to enhance topoisomerase inhibitory activity and cytotoxicity against various cancer cell lines .
Chemical Reactions Analysis
Chlorinated pyridines can undergo a variety of chemical reactions, including lithiation , radiosynthesis , and reactions with amines to form novel anticancer agents . The reactivity of the chlorine atom allows for further functionalization of the pyridine ring, which is crucial for the development of new pharmaceuticals and agrochemicals .
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated pyridines are influenced by the substituents on the pyridine ring. These properties include solubility, boiling and melting points, and stability, which are important for the practical application of these compounds. For example, the chlorination of 2-hydroxy-1,4-dihydropyridines resulted in derivatives with more potent vasodilative and hypotensive activities than their non-chlorinated counterparts . Additionally, the introduction of a chloromethyl group can enhance the lipophilicity of the molecule, potentially improving its pharmacokinetic properties .
Scientific Research Applications
Complexation and Molecular Interactions
Research by Zimmerman et al. (1991) investigated the complexation behavior of molecular tweezers with active site carboxylic acids, which could be relevant to understanding the interactions involving pyridine derivatives like 2-(Chloromethyl)-5-propoxypyridin-4-ol hydrochloride. The study found that the microenvironment around the carboxylic acid group significantly alters its complexation behavior, which is crucial for designing molecular recognition systems and sensors (Zimmerman, Wu, & Zeng, 1991).
Polymer Synthesis and Drug Delivery
Babazadeh (2008) described the design, synthesis, and in vitro evaluation of vinyl ether-type polymeric prodrugs, indicating the potential of pyridine derivatives in forming polymers for controlled drug release applications. This research could be extended to 2-(Chloromethyl)-5-propoxypyridin-4-ol hydrochloride for developing new polymeric materials (Babazadeh, 2008).
Catalytic Applications
The study by Liu et al. (2014) on 4-(N,N-Dimethylamino)pyridine hydrochloride as a catalyst for acylation of inert alcohols underlines the catalytic potential of pyridine derivatives. This research highlights the possibility of employing 2-(Chloromethyl)-5-propoxypyridin-4-ol hydrochloride in similar catalytic roles, especially in organic synthesis (Liu, Ma, Liu, & Wang, 2014).
Adsorption and Environmental Applications
Khan and Akhtar (2011) explored the adsorption behavior of certain compounds on nano-composite materials, which can be relevant to environmental cleanup and sensor design. This indicates the potential application of 2-(Chloromethyl)-5-propoxypyridin-4-ol hydrochloride in environmental science, particularly in the development of adsorptive materials (Khan & Akhtar, 2011).
Solubility and Material Properties
The solubility of 2-chloro-5-chloromethylpyridine, a compound similar to 2-(Chloromethyl)-5-propoxypyridin-4-ol hydrochloride, in various solvents was studied by Shi, Li, and Zhou (2010), providing essential data for industrial design and theoretical studies. This research could be directly applicable to understanding the solubility and material properties of 2-(Chloromethyl)-5-propoxypyridin-4-ol hydrochloride, which is crucial for its practical applications (Shi, Li, & Zhou, 2010).
Safety And Hazards
This involves detailing the compound’s toxicity, flammability, environmental impact, and any precautions that should be taken when handling it.
Future Directions
This involves discussing potential future research directions, such as new synthesis methods, applications, or areas of study.
For a specific compound, these details would be gathered from various sources, including scientific literature, databases, and safety data sheets. However, please note that not all compounds will have extensive information available, particularly if they are not commonly used or studied. If you have a different compound or a more specific question about this compound, feel free to ask!
properties
IUPAC Name |
2-(chloromethyl)-5-propoxy-1H-pyridin-4-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO2.ClH/c1-2-3-13-9-6-11-7(5-10)4-8(9)12;/h4,6H,2-3,5H2,1H3,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNFLAYGTEBPWPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CNC(=CC1=O)CCl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-5-propoxypyridin-4-ol hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

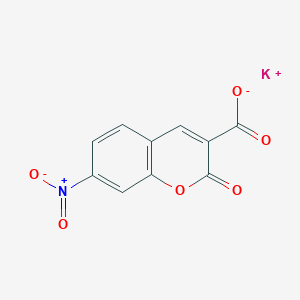
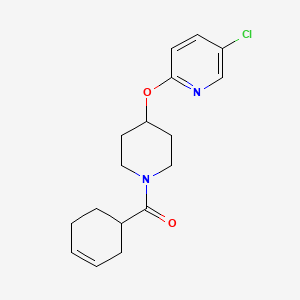
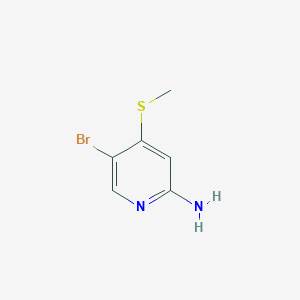
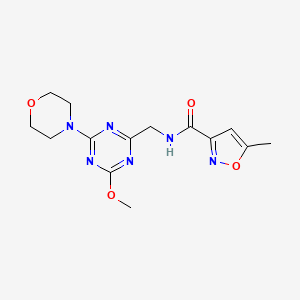
![3-{[(4-chlorobenzyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2519557.png)
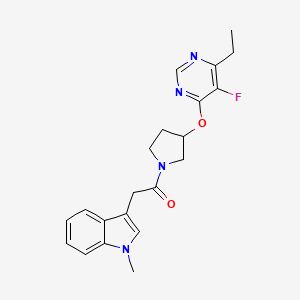
![5-((3-(cyclohexylsulfonyl)azetidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2519562.png)
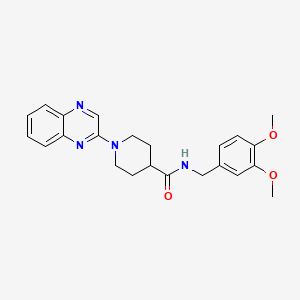
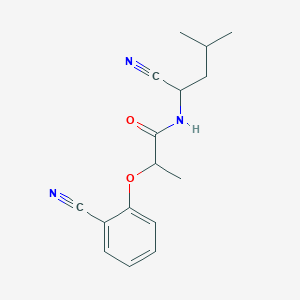
![5-Cyclopropyl-3-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,2-oxazole](/img/structure/B2519568.png)
![2-amino-N-[2-(piperidin-1-yl)ethyl]acetamide dihydrochloride](/img/structure/B2519569.png)
